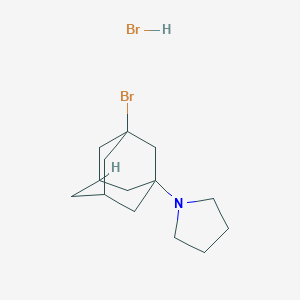
2-Fluoro-5-hydroxy-4-methylbenzoic acid
Vue d'ensemble
Description
“2-Fluoro-5-hydroxy-4-methylbenzoic acid” is a fluorobenzoic acid derivative . It is an aryl fluorinated building block .
Synthesis Analysis
This compound is formed as a major product during the deprotonation of metallated fluorotoluenes by reacting with superbases . More detailed synthesis methods and reactions involving this compound might be found in specific scientific literature .Molecular Structure Analysis
The molecular formula of “2-Fluoro-5-hydroxy-4-methylbenzoic acid” is C8H7FO2 . The average mass is 154.138 Da and the monoisotopic mass is 154.043015 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-5-hydroxy-4-methylbenzoic acid” include a density of 1.3±0.1 g/cm3, a boiling point of 259.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.5±3.0 kJ/mol, and the flash point is 110.6±21.8 °C .Applications De Recherche Scientifique
Metabolism and Biodegradation Studies
2-Fluoro-5-hydroxy-4-methylbenzoic acid plays a role in understanding the metabolism and biodegradation pathways of various compounds. For instance, studies have utilized fluorinated compounds to track the metabolic pathways of m-cresol in methanogenic consortiums. This research helps in elucidating the degradation pathways of aromatic compounds, which are crucial for environmental bioremediation strategies. Specifically, fluorinated analogs of metabolic intermediates have been detected, providing insights into novel demethylation reactions that are key in transforming these compounds into methane (Londry & Fedorak, 1993).
Synthesis and Imaging Studies
2-Fluoro-5-hydroxy-4-methylbenzoic acid derivatives have been synthesized for various applications, including potential use as radioligands for imaging studies in the brain. This involves creating novel compounds that can be used in positron emission tomography (PET) to image specific receptors or proteins in cancer cells. For example, a method has been developed for synthesizing fluorine-containing compounds that show promise as PET imaging agents for cancer detection (Vos & Slegers, 1994).
Development of Novel Drug Analogues
Research into the synthesis of fluorine-18 labeled analogues of drugs has been conducted, highlighting the potential of 2-Fluoro-5-hydroxy-4-methylbenzoic acid derivatives in developing new PET imaging agents. This research is significant for drug development and diagnostic imaging, as it aids in the creation of novel compounds for tracking and analyzing the behavior of drugs in the human body (Wang et al., 2014).
Heterocyclic Chemistry and Solid-Phase Synthesis
The compound is also relevant in the field of heterocyclic chemistry, particularly in the synthesis of various heterocyclic scaffolds. This is crucial for the development of new pharmaceuticals and materials. The ability to synthesize diverse chemical structures using 2-Fluoro-5-hydroxy-4-methylbenzoic acid derivatives aids in expanding the range of available compounds for various applications (Křupková et al., 2013).
Environmental Applications and Microbial Degradation
Understanding the microbial degradation of fluorinated compounds is another important application. For example, a study on the biodegradation of fluorobenzoate by Sphingomonas sp. sheds light on the bacterial mechanisms for degrading such compounds, which is crucial for environmental cleanup and waste management (Boersma et al., 2004).
Safety and Hazards
This compound may form combustible dust concentrations in air. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, to wear protective gloves/clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It is known that benzylic compounds typically interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 2-Fluoro-5-hydroxy-4-methylbenzoic acid involves several chemical reactions. The compound is an aryl fluorinated building block and a derivative of fluorobenzoic acid . It is formed as a major product during the deprotonation of metallated fluorotoluenes by reacting with superbases . The reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that benzylic compounds can participate in various biochemical reactions, including those involving free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The pharmacokinetic properties of 2-Fluoro-5-hydroxy-4-methylbenzoic acid include high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
The compound’s interactions with its targets can lead to various biochemical reactions, potentially influencing cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-hydroxy-4-methylbenzoic acid. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can impact the compound’s stability and reactivity .
Propriétés
IUPAC Name |
2-fluoro-5-hydroxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMKFYPHQRSEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729188 | |
| Record name | 2-Fluoro-5-hydroxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870221-14-0 | |
| Record name | 2-Fluoro-5-hydroxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442608.png)

![2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1442612.png)





![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/structure/B1442623.png)
![2-[(3-Methylphenyl)amino]butanohydrazide](/img/structure/B1442624.png)



![4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1442629.png)